4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol
Description
4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is a synthetic organic compound that features a unique combination of a thiochromene ring system and a cyclohexanol moiety
Properties
IUPAC Name |
4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c16-10-1-6-15-13(9-10)14(7-8-19-15)17-11-2-4-12(18)5-3-11/h1,6,9,11-12,14,17-18H,2-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVVKZSKSSBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCSC3=C2C=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol typically involves multiple steps One common approach starts with the preparation of the thiochromene ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the thiochromene derivative with cyclohexanol under conditions that promote the formation of the desired amine linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The thiochromene ring can be reduced to form dihydro derivatives.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluoro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the thiochromene ring results in dihydro derivatives .
Scientific Research Applications
4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine
- 6-fluoro-2,3-dihydro-4H-thiochromen-4-one
- 4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is unique due to its specific combination of a thiochromene ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
